molecular formula C8H20N2O2 B6598471 (2-aminoethyl)bis(2-methoxyethyl)amine CAS No. 116763-69-0

(2-aminoethyl)bis(2-methoxyethyl)amine

Cat. No.: B6598471
CAS No.: 116763-69-0
M. Wt: 176.26 g/mol
InChI Key: QFKPHGNNLPBQDI-UHFFFAOYSA-N
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Description

(2-aminoethyl)bis(2-methoxyethyl)amine is a chemical compound with the molecular formula C8H19NO2. It is a colorless to pale yellow liquid with a fishy odor. This compound is soluble in water, alcohol, and ether, and is known for its basic amine properties. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-aminoethyl)bis(2-methoxyethyl)amine can be synthesized through the reaction of 2-methoxyethylamine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature or with slight heating. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-aminoethyl)bis(2-methoxyethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-aminoethyl)bis(2-methoxyethyl)amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-aminoethyl)bis(2-methoxyethyl)amine is unique due to its combination of aminoethyl and methoxyethyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

N',N'-bis(2-methoxyethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O2/c1-11-7-5-10(4-3-9)6-8-12-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKPHGNNLPBQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCN)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427957
Record name 1,2-Ethanediamine, N,N-bis(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116763-69-0
Record name 1,2-Ethanediamine, N,N-bis(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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